molecular formula C14H18ClNO4 B1424671 Methyl (2S,4S)-4-(2-acetylphenoxy)-2-pyrrolidinecarboxylate hydrochloride CAS No. 1266111-70-9

Methyl (2S,4S)-4-(2-acetylphenoxy)-2-pyrrolidinecarboxylate hydrochloride

Cat. No. B1424671
CAS RN: 1266111-70-9
M. Wt: 299.75 g/mol
InChI Key: SGJDCMRAELUFPR-JGAZGGJJSA-N
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Description

Methyl (2S,4S)-4-(2-acetylphenoxy)-2-pyrrolidinecarboxylate hydrochloride, also known as Methyl (2S,4S)-4-acetylphenyl-2-pyrrolidinecarboxylate hydrochloride, is a compound of interest in many scientific research studies. It is an organic compound with the chemical formula C13H19NO3•HCl and a molecular weight of 265.77 g/mol. Methyl (2S,4S)-4-(2-acetylphenoxy)-2-pyrrolidinecarboxylate hydrochloride is a white crystalline solid that is soluble in water, alcohol, and other organic solvents.

Scientific Research Applications

Cognitive Enhancement Potential

Methyl (2S,4S)-4-(2-acetylphenoxy)-2-pyrrolidinecarboxylate hydrochloride has been explored for its potential in enhancing cognitive functions. A study describes the effects of a similar compound, ABT-089 (S-4), a 3-pyridyl ether class of nicotinic acetylcholine receptor (nAChR) ligand, on cognitive enhancement. This compound showed positive effects in rodent and primate models, suggesting its potential utility in treating cognitive disorders (Lin et al., 1997).

Asymmetric Hydrogenations

Research has been conducted on the use of similar compounds in asymmetric hydrogenations. For instance, (2S,4S)-MOD-BPPM, a related compound, has been applied in efficient asymmetric hydrogenations of (Z)-2-acetamidoacrylic acid derivatives (Takahashi & Achiwa, 1989).

Catalysis in Organic Synthesis

There is significant interest in using such compounds as catalysts in organic synthesis. Platinum complexes containing chiral ligands similar to Methyl (2S,4S)-4-(2-acetylphenoxy)-2-pyrrolidinecarboxylate hydrochloride have been synthesized and used in asymmetric hydroformylation of olefins (Stille et al., 1991).

Synthesis of Other Chemical Compounds

Methyl (2S,4S)-4-(2-acetylphenoxy)-2-pyrrolidinecarboxylate hydrochloride and its derivatives may also be used in synthesizing other chemical compounds. For example, a study describes the synthesis of 4-(4-Acetyl-5-methyl-1H-pyrrol-2-yl)-2′,3′,4′-trihydroxybutyl cinnamate, a compound that could enhance aroma quality in cigarettes (Pei-pei, 2013).

properties

IUPAC Name

methyl (2S,4S)-4-(2-acetylphenoxy)pyrrolidine-2-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO4.ClH/c1-9(16)11-5-3-4-6-13(11)19-10-7-12(15-8-10)14(17)18-2;/h3-6,10,12,15H,7-8H2,1-2H3;1H/t10-,12-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGJDCMRAELUFPR-JGAZGGJJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=CC=C1OC2CC(NC2)C(=O)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)C1=CC=CC=C1O[C@H]2C[C@H](NC2)C(=O)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl (2S,4S)-4-(2-acetylphenoxy)-2-pyrrolidinecarboxylate hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Methyl (2S,4S)-4-(2-acetylphenoxy)-2-pyrrolidinecarboxylate hydrochloride
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Methyl (2S,4S)-4-(2-acetylphenoxy)-2-pyrrolidinecarboxylate hydrochloride
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Methyl (2S,4S)-4-(2-acetylphenoxy)-2-pyrrolidinecarboxylate hydrochloride
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Methyl (2S,4S)-4-(2-acetylphenoxy)-2-pyrrolidinecarboxylate hydrochloride
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Methyl (2S,4S)-4-(2-acetylphenoxy)-2-pyrrolidinecarboxylate hydrochloride
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Methyl (2S,4S)-4-(2-acetylphenoxy)-2-pyrrolidinecarboxylate hydrochloride

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